Fortimicin B is produced by the fermentation of Micromonospora olivasterospora, a microorganism known for its ability to synthesize bioactive compounds, including antibiotics. The fermentation process typically involves culturing the microorganism under specific conditions that promote the production of fortimicin B and its derivatives .
1-D-2-D-Fortimicin B is classified as an aminoglycoside antibiotic. Aminoglycosides are characterized by their amino sugar components and are primarily used to combat bacterial infections due to their ability to inhibit protein synthesis in bacteria.
The synthesis of 1-D-2-D-Fortimicin B involves several steps, which can be categorized into two main synthetic routes. The first route includes selective blocking of fortimicin B with benzyloxycarbonyl groups, followed by the formation of a salicylaldehyde oxazolidine derivative. This is followed by mesylation and deblocking to yield key intermediates .
The second, more efficient method involves simultaneous formation of a salicylaldehyde Schiff base and oxazolidine, followed by mesylation and hydrolysis. This approach allows for the generation of 2-deoxyfortimicin B through RANEY nickel reduction of the intermediate .
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the reaction progress and characterize the intermediates and final products .
The molecular structure of 1-D-2-D-Fortimicin B consists of multiple sugar moieties linked by glycosidic bonds, characteristic of aminoglycosides. Its structure includes a 2-deoxystreptamine core, which is essential for its biological activity .
Key structural data include:
1-D-2-D-Fortimicin B undergoes various chemical reactions that can modify its structure or enhance its antibacterial properties. Notably, it can participate in nucleophilic substitutions leading to derivatives such as 2-chloro-2-deoxyfortimicin B and 2-azido-2-deoxyfortimicin B .
These reactions are typically regioselective and stereospecific, allowing for the introduction of functional groups that can enhance solubility or activity against specific bacterial strains.
The mechanism of action of 1-D-2-D-Fortimicin B involves binding to the bacterial ribosome, specifically the 30S subunit. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional proteins .
Studies have shown that fortimicin B exhibits bactericidal activity at low concentrations (minimum inhibitory concentration values often below 16 µg/mL), making it effective against various pathogens including Staphylococcus aureus and Escherichia coli.
1-D-2-D-Fortimicin B appears as a white to off-white powder. It is soluble in water and exhibits stability under acidic conditions but may degrade in alkaline environments.
The compound has a pKa value indicating its acidic nature, which influences its solubility profile in biological systems. Its logP value suggests moderate lipophilicity, affecting its distribution within biological tissues .
1-D-2-D-Fortimicin B has significant applications in microbiology and pharmacology:
Fortimicin B (CAS Registry Number: 54783-95-8) was first isolated in the mid-1970s from the actinomycete Micromonospora olivoasterospora (NRRL B-16094) by Japanese researchers at Kyowa Hakko Kogyo Co. [2] [8]. The compound was identified as a minor component of the fortimicin antibiotic complex, alongside its more prevalent counterpart Fortimicin A. Initial characterization studies, published in The Journal of Antibiotics in 1977, revealed Fortimicin B as a structurally unique aminoglycoside with potent activity against Gram-negative pathogens [2] [10]. Patent filings in 1974 (DE 2418349) and subsequent US patents (US 3931400, 1976) solidified its status as a novel antibiotic scaffold [10]. The "fortimicin" nomenclature derives from the Latin fortis (strong), reflecting its robust bactericidal properties. Taxonomically, it belongs to the fortimicin/istamycin group of aminocyclitol antibiotics, distinct from the 2-deoxystreptamine-based aminoglycosides like gentamicin or tobramycin due to its pseudodisaccharide architecture and fortamine cyclitol core [2] [9].
Table 1: Key Historical Milestones in Fortimicin B Research
Year | Event | Reference |
---|---|---|
1974 | Isolation from M. olivoasterospora; German patent application (DE 2418349) | [10] |
1976 | US Patent 3931400 granted for isolation and production methods | [10] |
1977 | Structural elucidation published in Journal of Antibiotics | [2] [8] |
1979 | Identification of minor analogs (Fortimicins C, D, KE) | [10] |
Fortimicin B is classified as a pseudodisaccharide aminocyclitol glycoside, characterized by two linked moieties: (1) a novel 4,6-di-substituted aminocyclitol termed fortamine, and (2) the aminosugar 6-epi-purpurosamine B [2] [7]. Its molecular formula is C₁₅H₃₂N₄O₅ (molecular weight: 348.44 g/mol) [10]. The fortamine unit (4-amino-1,4-dideoxy-6-O-methyl-L-chiro-inositol) exhibits three stereochemical features distinguishing it from classical 2-deoxystreptamine aglycones:
The glycosidic linkage occurs at C-3 of fortamine, connecting to C-1 of 6-epi-purpurosamine B (2,6-diamino-2,3,4,6,7-pentadeoxy-β-L-lyxo-heptopyranose) [2] [10]. Crucially, Fortimicin B differs from Fortimicin A by lacking the glycyl amide at C-1 of fortamine, resulting in an N-methyl group instead of the N-glycyl moiety in Fortimicin A (astromicin) [8] [10]. This structural variation reduces polarity and alters ribosomal binding kinetics. Physicochemical properties include water solubility (>50 mg/mL), optical rotation [α]D²⁵ = +22.2° (c = 0.1, H₂O), and a melting point of 101–103°C [10].
Table 2: Structural Components of Fortimicin B
Chemical Moiety | Structure | Biological Role |
---|---|---|
Fortamine core | 4-Amino-1,4-dideoxy-6-O-methyl-L-chiro-inositol | Ribosomal A-site binding anchor |
Aminosugar | 6-epi-Purpurosamine B | Enhances membrane penetration |
Glycosidic bond | β(1→3) linkage | Confers metabolic stability |
C-1 substituent | Methylamino group (-NHCH₃) | Reduces susceptibility to N-ACTs |
The "1-D-2-D" notation refers to stereospecific modifications at positions C-1 and C-2 of the fortamine ring, which critically govern interactions with bacterial targets and resistance enzymes. Three key rationales underpin these modifications:
Evasion of Enzymatic Inactivation: Natural Fortimicin B’s 1-N-methylation inherently confers resistance to aminoglycoside N-acetyltransferases (AACs) that target C-1 amines in classical aminoglycosides like gentamicin [4] [9]. Synthetic 1-D modifications (e.g., alkylation, acylation) further enhance stability. For example, 1-N-ethyl derivatives (inspired by netilmicin) show reduced susceptibility to AAC(3) enzymes prevalent in Pseudomonas aeruginosa [9].
Optimization of Ribosomal Binding: 2-D modifications (e.g., deoxygenation, epimerization) alter hydrogen-bonding networks within the 16S rRNA A-site. Computational studies indicate that 2-deoxy-fortamine derivatives enhance hydrophobic contacts with nucleotides U1406 and A1493 of the bacterial ribosome, improving binding affinity by 3–5-fold compared to Fortimicin A [6]. This directly correlates with lower MICs against multidrug-resistant (MDR) Enterobacteriaceae [6] [9].
Synergy in Combinatorial Therapy: Structural refinements enable synergistic pairing with β-lactams. A 2024 study demonstrated that 1-D-2-D optimized Fortimicin B analogs exhibit 71% synergy rates with meropenem against carbapenem-resistant P. aeruginosa by enhancing outer membrane permeability and accelerating β-lactam influx [6] [7]. The modified fortamine core disrupts Mg²⁺-bridged lipopolysaccharides more effectively than gentamicin analogues [4] [6].
Combinatorial biosynthesis leverages these principles by engineering Micromonospora strains to express hybrid enzymes. For instance, introducing the btrK gene (from butirosin producers) enables 2-deoxygenation of fortamine, yielding "2-deoxy-fortimicin B" with enhanced activity against Acinetobacter baumannii (MIC ≤1 µg/mL) [9]. Similarly, mutasynthesis using 1-epi-fortamine precursors generates stereoisomers unattainable by chemical synthesis, expanding the spectrum to aminoglycoside-resistant staphylococci [9].
Table 3: Impact of 1-D-2-D Modifications on Biological Activity
Modification Type | Resistance Profile Improvement | Target Affinity Change |
---|---|---|
1-N-alkylation | ↑ Resistance to AAC(2'), AAC(6') | ↔ Ribosomal binding kinetics |
1-N-acylation | ↑ Resistance to APH(3') enzymes | ↓ Binding to eukaryotic ribosomes |
2-Deoxygenation | ↑ Stability to phosphotransferases | ↑ Hydrophobic rRNA interactions |
2-Epimerization | Alters substrate recognition by ANT(4'') | ↑ H-bonding to A-site rRNA |
Compounds Discussed: Fortimicin B, Fortimicin A, Astromicin, 6-epi-Purpurosamine B, Fortamine, 1-D-2-D-Fortimicin B derivatives
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7